
4-Fluoro-2-n-propoxybenzaldehyde
Vue d'ensemble
Description
4-Fluoro-2-n-propoxybenzaldehyde is a chemical compound with the molecular formula C10H11FO2 and a molecular weight of 182.19 . It is a solid substance at room temperature .
Molecular Structure Analysis
The InChI code for 4-Fluoro-2-n-propoxybenzaldehyde is 1S/C10H11FO2/c1-2-5-13-10-6-9 (11)4-3-8 (10)7-12/h3-4,6-7H,2,5H2,1H3 . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
4-Fluoro-2-n-propoxybenzaldehyde is a solid substance at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the available resources.Applications De Recherche Scientifique
Fluorescent Probes
- Scientific Field: Biomedical Research, Environmental Monitoring, and Food Safety .
- Application Summary: Fluorescent probes are sensitive, selective, non-toxic in detection and thus provided a new solution in these fields . They have been widely used in various fields such as biomedical, environmental monitoring, and food safety .
- Methods of Application: The design of fluorescent probe requires a clear synthesis idea, including the determination of target molecules, the selection of fluorescent dyes and the introduction of target groups .
- Results or Outcomes: The development of new fluorescent probes and the improvement of existing ones have become a research hotspot .
Synthesis of Specific N2H4 Fluorescent
- Scientific Field: Chemical Synthesis .
- Application Summary: The fluorescence intensity of the compound changed weakly when the pH was varied from 1–12, which indicated that the compound was unaffected by pH .
- Methods of Application: After the addition of 10.0 equivalents of N2H4, the compound was able to maintain its stability in the pH range of 6–10 .
- Results or Outcomes: This is attributed to the fact that N2H4 is nucleophilic under alkaline conditions and can react with the probe, leading to a weakening of the ICT effect within the probe .
Pharmaceutical Testing
- Scientific Field: Pharmaceutical Research .
- Application Summary: 4-Fluoro-2-n-propoxybenzaldehyde can be used for pharmaceutical testing . It can serve as a reference standard to ensure the accuracy of results in pharmaceutical research .
- Methods of Application: The compound can be used in various analytical techniques such as high-performance liquid chromatography (HPLC), gas chromatography (GC), and mass spectrometry (MS) to validate the results .
- Results or Outcomes: The use of this compound in pharmaceutical testing can lead to more accurate and reliable results, thereby improving the quality of pharmaceutical research .
Fluorescence Cell Imaging
- Scientific Field: Biomedical Research .
- Application Summary: Compounds similar to 4-Fluoro-2-n-propoxybenzaldehyde, such as 4-N-substituted benzothiadiazoles, have been used in fluorescence cell imaging . They have been used as fluorescent probes for imaging lipid droplets in cancer cells .
- Methods of Application: These compounds are synthesized and photophysically characterized in various solvents. They are then used in fluorescence microscopy to image lipid droplets in fixed or live cancer cells .
- Results or Outcomes: The use of these compounds in fluorescence cell imaging has led to the development of new molecular tools in the field of oncology .
Solar Cell Components
- Scientific Field: Materials Science .
- Application Summary: The 2,1,3-benzothiadiazole (BTD) unit, which is similar to 4-Fluoro-2-n-propoxybenzaldehyde, is a key component of numerous highly tunable fluorophores . These advantages have been broadly recognized in materials science for use as building blocks in conjugated polymers, such as in solar cell components .
- Methods of Application: The BTD unit is electron-deficient, and its derivatives generally exhibit high photostability, large Stokes shifts and solvatochromic properties .
- Results or Outcomes: The use of these compounds in solar cell components has led to the development of new materials in the field of energy .
Detection of Total Iron
- Scientific Field: Chemical Analysis .
- Application Summary: A turn-on fluorescent probe for the detection of total iron was developed . The probe alone exhibited no fluorescence but rapidly emitted blue fluorescence in EtOH with increasing Fe 3+/2+ concentrations .
- Methods of Application: The probe had better selectivity .
- Results or Outcomes: The use of this probe in the detection of total iron has led to the development of new methods in the field of chemical analysis .
Safety And Hazards
The safety information for 4-Fluoro-2-n-propoxybenzaldehyde indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing the dust/fume/gas/mist/vapors/spray and avoiding contact with skin and eyes .
Propriétés
IUPAC Name |
4-fluoro-2-propoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FO2/c1-2-5-13-10-6-9(11)4-3-8(10)7-12/h3-4,6-7H,2,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKWUGQDZJYTWOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=CC(=C1)F)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluoro-2-n-propoxybenzaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




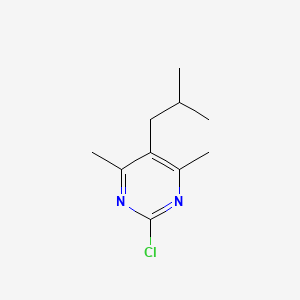
![2-(4-Chlorophenyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine](/img/structure/B1457797.png)

![2-chloro-1-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-one](/img/structure/B1457803.png)
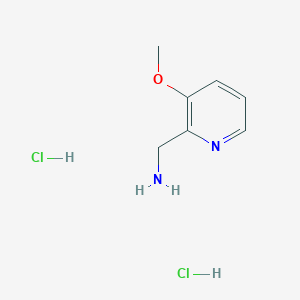
![4-[(2,6-Dichlorophenyl)sulfonyl]cyclohexan-1-amine hydrochloride](/img/structure/B1457806.png)
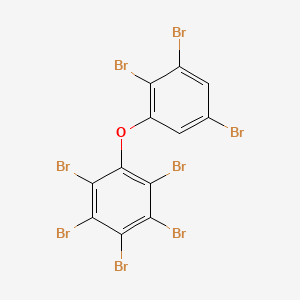

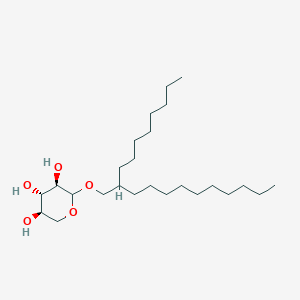

![2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide hydrochloride](/img/structure/B1457815.png)
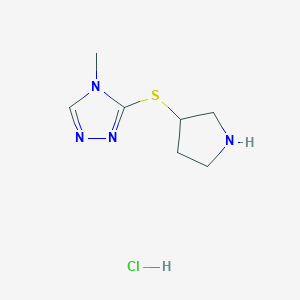
![4-[2-(Cyclohexylsulfanyl)ethyl]piperidine hydrochloride](/img/structure/B1457817.png)